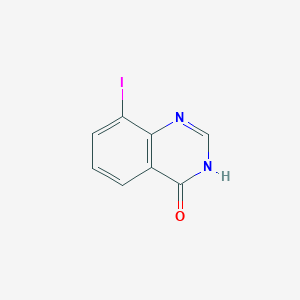

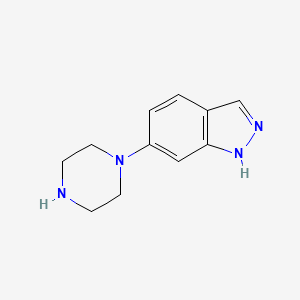

![molecular formula C7H6N2O B3029799 2-甲基恶唑并[4,5-c]吡啶 CAS No. 78998-29-5](/img/structure/B3029799.png)

2-甲基恶唑并[4,5-c]吡啶

描述

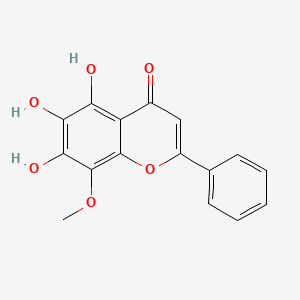

2-Methyloxazolo[4,5-c]pyridine is a heterocyclic compound that is part of a broader class of oxazolopyridines. These compounds are characterized by a fused ring structure that includes an oxazole ring and a pyridine ring. The methylation at the 2-position of the oxazole ring is a common modification that can influence the chemical and physical properties of the molecule. While the specific compound 2-Methyloxazolo[4,5-c]pyridine is not directly mentioned in the provided papers, the general class of oxazolopyridines is well-represented and studied for various chemical properties and synthetic methods.

Synthesis Analysis

The synthesis of oxazolopyridine derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of [1,2,4]triazolo[4,3-a]pyridines is achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another method involves a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation . Additionally, the construction of oxazolo[5',4':4,5]pyrano[2,3-b]pyridine is reported using palladium-catalyzed direct C-H bond functionalization . These methods highlight the versatility and innovation in synthesizing oxazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives is crucial for understanding their reactivity and potential applications. The structural features of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been determined using X-ray diffraction and supported by theoretical calculations using Hartree-Fock and Density Functional Theory methods . These studies provide insights into the bond lengths, bond angles, and torsion angles that define the three-dimensional structure of these molecules.

Chemical Reactions Analysis

Oxazolopyridines can undergo various chemical reactions, which allow for the functionalization and derivatization of these compounds. For example, the regioselective metalation of 2-diethylaminooxazolo[4,5-b]pyridine with tert-butyllithium leads to the formation of 7-substituted derivatives . This demonstrates the reactivity of the oxazolopyridine system and its potential for further chemical modification. Additionally, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines showcases the use of nucleophilic substitution reactions to introduce new functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridines are influenced by their molecular structure. The synthesis and characterization of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring provide information on the spectroscopic properties and crystal structure, which are essential for understanding the behavior of these compounds . Moreover, the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives in aqueous medium using microwave-assisted intramolecular C–O bond formation highlights the importance of reaction conditions on the yield and purity of these compounds . The reactivity of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines and their use in synthesizing fused-triheterocyclic compounds also contribute to the understanding of their chemical properties .

科学研究应用

认知障碍治疗

化合物 4-(5-甲基恶唑并[4,5-b]吡啶-2-基)-1,4-二氮杂双环[3.2.2]壬烷 (CP-810,123) 已被确定为精神或神经系统疾病(包括精神分裂症和阿尔茨海默病)相关认知缺陷的潜在治疗药物。这种新型 α7 烟碱乙酰胆碱受体激动剂在认知增强临床前模型中显示出有希望的结果 (O’Donnell 等人,2010)。

功能化化合物的合成

5-甲基恶唑并[3,2-a]吡啶盐已被用于合成功能化的 5-氨基吲哚嗪,它们能够在酸性介质中形成氮杂[3.3.2]环己嗪。该合成展示了恶唑并[4,5-c]吡啶衍生物在创建复杂化学结构方面的多功能性 (Babaev 等人,2015)。

高效合成方案

已经建立了一种用于 2-氨基恶唑并[4,5-b]吡啶衍生物的高效合成方案。这涉及在水性介质中使用碘化铜作为催化剂的分子内 C-O 键偶联,突出了环保且具有成本效益的合成方法的潜力 (Kosurkar 等人,2014)。

稠合三杂环化合物的开发

研究导致了一系列 2-杂环烷基硫代恶唑并[4,5-b]吡啶的制备,这些化合物已成功用于合成稠合三杂环化合物。这表明这些化合物具有开发新化学实体的潜力 (Ghattas 和 Moustafa,2000)。

潜在的抗氧化特性

最近的研究探索了 [1,2,4]三唑并[1,5-a]吡啶衍生物的抗氧化特性。这些研究包括临床前诊断方法,以评估化合物的功效和潜在毒性,表明它们可能用作抗氧化剂 (Smolsky 等人,2022)。

安全和危害

2-Methyloxazolo[4,5-c]pyridine is classified as having acute toxicity (both oral and inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective clothing when risk of exposure occurs .

属性

IUPAC Name |

2-methyl-[1,3]oxazolo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEWMWOJTJIXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562783 | |

| Record name | 2-Methyl[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyloxazolo[4,5-c]pyridine | |

CAS RN |

78998-29-5 | |

| Record name | 2-Methyl[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

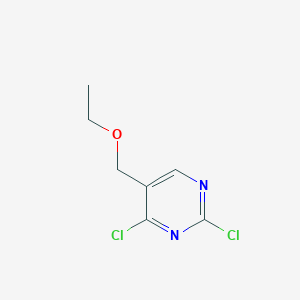

![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)

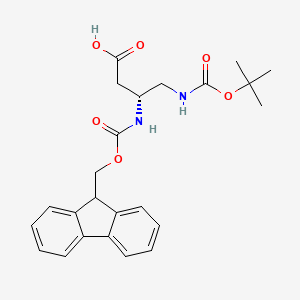

![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)

![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)